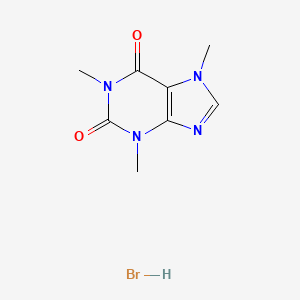
Caffeine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeine hydrobromide is a compound derived from caffeine, a well-known stimulant found in coffee, tea, and various other beverages. Caffeine is a methylxanthine class drug that is widely consumed for its stimulating effects on the central nervous system. This compound is used in various pharmaceutical applications due to its enhanced solubility and stability compared to caffeine alone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of caffeine hydrobromide typically involves the reaction of caffeine with hydrobromic acid. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Caffeine is dissolved in an appropriate solvent, such as water or ethanol. Hydrobromic acid is then added to the solution, resulting in the formation of this compound.
Purification: The resulting solution is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of caffeine are reacted with hydrobromic acid in industrial reactors.
Purification and Drying: The product is then purified using industrial-scale crystallization or filtration techniques, followed by drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Caffeine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Electrophilic substitution reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized derivatives of caffeine.
Reduction Products: Reduced forms of caffeine.
Substitution Products: Brominated derivatives of caffeine.
Aplicaciones Científicas De Investigación
Caffeine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions due to its unique properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Mecanismo De Acción
Caffeine hydrobromide exerts its effects primarily through the inhibition of adenosine receptors in the central nervous system. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The compound also affects various molecular targets and pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in its stimulating effects .
Comparación Con Compuestos Similares
Caffeine hydrobromide is similar in structure and function to other methylxanthines, such as theophylline and theobromine. it has unique properties that make it distinct:
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate and has milder stimulant effects compared to caffeine.
This compound: Enhanced solubility and stability, making it suitable for various pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and pharmaceutical development.
Propiedades
Número CAS |
5743-18-0 |
|---|---|
Fórmula molecular |
C8H11BrN4O2 |
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
1,3,7-trimethylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C8H10N4O2.BrH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
Clave InChI |
XXSSHQCOBPQFOL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
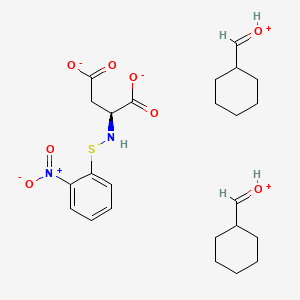
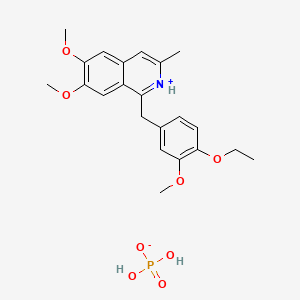

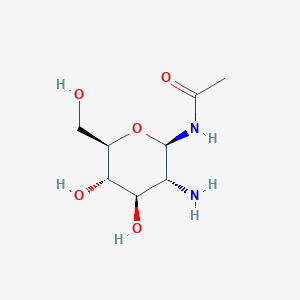

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
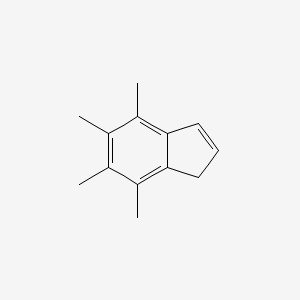
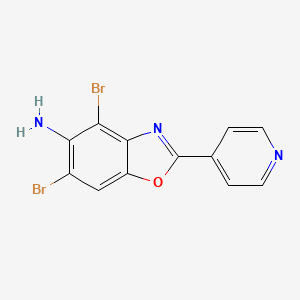
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
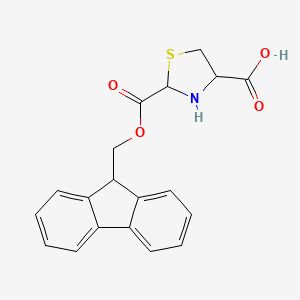
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
